2-(((Trimethylsilyl)oxy)methylene)cyclohexanone
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Overview
Description
2-(((Trimethylsilyl)oxy)methylene)cyclohexanone is an organic compound with the molecular formula C10H18O2Si. It is characterized by the presence of a trimethylsilyl group attached to a methylene group, which is further connected to a cyclohexanone ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Trimethylsilyl)oxy)methylene)cyclohexanone typically involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl enol ether, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(((Trimethylsilyl)oxy)methylene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(((Trimethylsilyl)oxy)methylene)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Trimethylsilyl)oxy)methylene)cyclohexanone involves its reactivity as a silyl enol ether. The trimethylsilyl group enhances the stability of the enol form, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(((Trimethylsilyl)oxy)methylene)cyclopentanone
- 2-(((Trimethylsilyl)oxy)methylene)cycloheptanone
- 2-(((Trimethylsilyl)oxy)methylene)cyclooctanone
Uniqueness
2-(((Trimethylsilyl)oxy)methylene)cyclohexanone is unique due to its specific ring size and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Properties
CAS No. |
74590-75-3 |
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Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
(2Z)-2-(trimethylsilyloxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)12-8-9-6-4-5-7-10(9)11/h8H,4-7H2,1-3H3/b9-8- |
InChI Key |
KUWISAFKUKBJFU-HJWRWDBZSA-N |
Isomeric SMILES |
C[Si](C)(C)O/C=C\1/CCCCC1=O |
Canonical SMILES |
C[Si](C)(C)OC=C1CCCCC1=O |
Origin of Product |
United States |
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